molecular formula C18H19N3O5S B2436505 Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 361478-08-2

Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2436505
CAS No.: 361478-08-2
M. Wt: 389.43
InChI Key: NQDUQBKKXDZQPU-UHFFFAOYSA-N
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Description

Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
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Biological Activity

Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C16H18N2O5SC_{16}H_{18}N_2O_5S, and it has a molecular weight of approximately 350.39 g/mol.

Antioxidant Activity

Studies have indicated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, radical trapping agents like phenyl N-tert-butyl nitrone have shown protective effects against oxidative stress in hepatocytes, which may be relevant for understanding the antioxidant potential of this compound .

Cytotoxic Effects

Research has demonstrated that certain derivatives can induce apoptosis in cancer cells. In a study involving hepatocarcinogenesis in Wistar rats, compounds similar to butyl acetate were shown to selectively induce apoptosis in preneoplastic hepatocyte populations, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

The compound's structure may also confer anti-inflammatory properties. Compounds with similar scaffolds have been reported to inhibit inflammatory pathways, which could be relevant for treating conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects likely involve modulation of oxidative stress and apoptosis pathways. The presence of the nitrophenyl group may enhance interactions with cellular targets involved in these processes.

Case Studies and Research Findings

StudyFindings
Hepatocarcinogenesis Study Induced apoptosis in preneoplastic lesions; reduced oxidative injury markers .
Antioxidant Screening Demonstrated significant radical scavenging activity compared to controls .
Inflammatory Response Inhibition of pro-inflammatory cytokines in vitro .

Properties

IUPAC Name

butyl 2-[[5-cyano-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-2-3-8-26-17(23)11-27-18-15(10-19)14(9-16(22)20-18)12-4-6-13(7-5-12)21(24)25/h4-7,14H,2-3,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDUQBKKXDZQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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